

protocols for peptide coupling with Hydrazinecarboxylic acid

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Compound of Interest

Compound Name: Hydrazinecarboxylic acid

CAS No.: 471-31-8

Cat. No.: B1213468

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Application Note: High-Efficiency Peptide Coupling with **Hydrazinecarboxylic Acid** Derivatives

Executive Summary & Technical Scope

This guide details the protocols for incorporating **Hydrazinecarboxylic acid** moieties into peptide backbones. It is critical to establish immediate chemical clarity: **Hydrazinecarboxylic acid** (

) is unstable in its free acid form. Consequently, this protocol focuses on the use of its stable, functional equivalents—Carbazates (**Hydrazinecarboxylic acid** esters)—such as tert-butyl carbazate (Boc-hydrazide) and 9-fluorenylmethyl carbazate (Fmoc-hydrazide).

The coupling of these reagents is the cornerstone of two advanced peptide technologies:

- **Peptide Hydrazide Synthesis:** A crucial intermediate for Native Chemical Ligation (NCL) via the azide method, allowing the convergent synthesis of large proteins.
- **Aza-Peptide Synthesis:** The introduction of aza-amino acid residues (N-N bond replacing the

-carbon) to induce

-turn secondary structures and improve proteolytic stability.

Mechanism of Action & Strategic Reagent Selection

The coupling reaction relies on the nucleophilic attack of the hydrazine moiety (

) onto an activated carboxylic acid. Unlike standard amine coupling, the nucleophilicity of the hydrazine is influenced by the

-effect, making it generally more reactive than primary amines, yet prone to bis-acylation if not controlled.

Reagent Selection Matrix

Application	Recommended Reagent	Protecting Group Strategy	Rationale
Solution Phase Hydrazide Synthesis	tert-Butyl Carbazate (Boc-NHNH)	Boc/Benzyl or Fmoc/tBu	Acid-labile protection allows simultaneous global deprotection and hydrazide generation.
Solid Phase Synthesis (SPPS)	Fmoc-Hydrazine (Fmoc-NHNH)	Fmoc/tBu	Used to load Trityl-Cl resins. Allows synthesis of C-terminal hydrazides directly upon cleavage.
Aza-Peptide Assembly	Activated Carbazates (e.g., via Phosgene/CDI)	Variable	Requires activation of the hydrazine to form the urea linkage of the aza-residue.

Experimental Protocols

Protocol A: Solution Phase Synthesis of Protected Peptide Hydrazides

Best for: Short peptides or modifying the C-terminus of a protected fragment.

Reagents:

- N-Protected Amino Acid/Peptide (equiv)
- tert-Butyl Carbazate (equiv)
- Coupling Reagent: EDC HCl (equiv) or HATU (equiv)
- Additive: HOBt (equiv) – Essential to suppress racemization and bis-acylation.
- Base: DIPEA (equiv)
- Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

- Activation: Dissolve the N-protected amino acid and HOBt in minimal DMF/DCM at . Add EDC HCl (or HATU) and DIPEA. Stir for 5–10 minutes to form the active ester.

- Expert Insight: Pre-activation at low temperature is critical. Hydrazines are potent nucleophiles; adding them to an excess of activated acid without temperature control can lead to di-acylation (formation of R-CO-NH-NH-CO-R).
- Coupling: Add tert-butyl carbazate to the reaction mixture.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass: Da for Boc group).
- Work-up: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted hydrazine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
- Deprotection (Generation of Hydrazide): Treat the purified intermediate with TFA/DCM (1:1) for 1 hour. This removes the Boc group (and other acid-labile groups), yielding the peptide hydrazide ().

Protocol B: Solid Phase Synthesis (SPPS) using Fmoc-Hydrazine Resin

Best for: Long peptides requiring C-terminal hydrazide functionality for ligation.

Reagents:

- 2-Chlorotriyl Chloride (2-CTC) Resin
- Fmoc-Hydrazine (Fmoc-NHNH₂)
- DIPEA, Methanol, DMF, Piperidine

Step-by-Step Methodology:

- Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-Hydrazine (equiv) and DIPEA (equiv) in DCM/DMF (1:1). Shake for 2 hours at RT.
 - Why this works: The trityl linker protects the terminal hydrazine nitrogen, while the Fmoc group protects the internal nitrogen.
- Capping: Add Methanol (mL/g resin) and DIPEA to cap unreacted trityl sites. Shake for 20 mins.
- Fmoc Deprotection: Treat with 20% Piperidine in DMF (min).
 - Critical Checkpoint: The resin now displays a free secondary amine ().
- Elongation: Proceed with standard Fmoc SPPS coupling cycles (HBTU/DIPEA) for the first amino acid and subsequent residues.
 - Note: The first amino acid coupling to the hydrazine resin is slower; use double coupling (hr).
- Cleavage: Treat resin with mild acid cocktail (1% TFA in DCM) or Reagent B (TFA/Phenol/Water/Triisopropylsilane) depending on side-chain protecting groups.
 - Result: The peptide is cleaved from the trityl linker, releasing the C-terminal Peptide Hydrazide.

Visualization: Peptide Hydrazide Ligation Workflow

The following diagram illustrates the strategic utility of peptide hydrazides in convergent protein synthesis (Native Chemical Ligation).



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Caption: Workflow converting a carboxylic acid to a reactive peptide azide via the hydrazine intermediate, enabling Native Chemical Ligation.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Bis-acylation ()	Excess activated acid; High temperature.	Use excess carbazate (equiv). Add carbazate immediately after activation. Keep reaction at initially.
Low Loading on Resin	Steric hindrance of Trityl linker.	Use a 2-Chlorotrityl linker (more reactive). Ensure anhydrous conditions during loading.
Oxidation of Hydrazide	Exposure to air/oxidants.	Store peptide hydrazides as TFA salts under Argon. Avoid DMSO as a solvent for storage (mild oxidant).
Racemization	Base-catalyzed abstraction during coupling.	Always use HOBt or Oxyma as an additive. Maintain base (DIPEA) equivalents relative to acid.

Safety & Handling

- Toxicity: Hydrazine derivatives (including carbazates) are potential carcinogens and skin sensitizers. All weighing and reactions must be performed in a fume hood.
- Explosion Hazard: While carbazates are stable, azides (generated downstream) are potentially explosive. Never concentrate azide solutions to dryness.
- Disposal: Quench unreacted hydrazine/azide waste with dilute sodium hypochlorite (bleach) or specific azide quenching protocols before disposal.

References

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Sources

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